Cas no 95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid)

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid structure
95494-51-2 structure
Nom du produit:4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Numéro CAS:95494-51-2
Le MF:C12H12N2O3
Mégawatts:232.235282897949
MDL:MFCD05273570
CID:844663

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
    • 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid(SALTDATA: FREE)
    • 2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- (9CI)
    • 2-Quinazolinebutyric acid, 4-hydroxy- (7CI)
    • 3,4-Dihydro-4-oxo-2-quinazolinebutanoic acid (ACI)
    • ME 0569
    • NSC 99368
    • MDL: MFCD05273570
    • Piscine à noyau: 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
    • La clé Inchi: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
    • Sourire: O=C1C2C(=CC=CC=2)NC(CCCC(O)=O)=N1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 4

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O188670-5g
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
95494-51-2 95%
5g
¥6200.90 2023-09-01
Fluorochem
059591-5g
4-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-butyric acid
95494-51-2 95%
5g
£591.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292272-100mg
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
95494-51-2 95+%
100mg
¥627.00 2024-04-24
Ambeed
A238213-250mg
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
95494-51-2 95%
250mg
$91.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSA496-250mg
4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid
95494-51-2 95%
250mg
¥662.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSA496-5g
4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid
95494-51-2 95%
5g
¥4032.0 2024-04-16
A2B Chem LLC
AI64420-10g
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
95494-51-2 98%
10g
$565.00 2024-07-18
eNovation Chemicals LLC
Y1234138-100mg
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo-
95494-51-2 95%
100mg
$100 2024-06-06
eNovation Chemicals LLC
Y1234138-100mg
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo-
95494-51-2 95%
100mg
$100 2025-02-26
eNovation Chemicals LLC
Y1234138-1g
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo-
95494-51-2 95%
1g
$240 2025-02-26

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Carbamide peroxide ,  Potassium carbonate Solvents: Acetone ;  22 h, 80 °C; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6
Référence
Preparing method and application of small-molecule allosteric regulation compound SPAM targeting neuropeptide receptor PAC1-R
, China, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Toluene ;  3 h, reflux
Référence
Preparation of small molecule compound SPAM1 for up-regulating neuropeptide PACAP and its receptor PAC1-R
, China, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Toluene ;  3 h, reflux
Référence
Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer Factor
Fan, Guangchun ; Chen, Shang; Liang, Lili; Zhang, Huahua; Yu, Rongjie, International Journal of Molecular Sciences, 2022, 23(24),

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Carbamide peroxide ,  Potassium carbonate Solvents: Acetone ,  Water ;  12 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Tankyrase inhibitor
, China, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Toluene ;  2 d, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ;  pH 5, rt
Référence
Preparation of oxoquinazolinyl-butanamide derivatives as Tankyrase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Toluene ;  15 - 30 min, rt → 150 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4
Référence
Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activity
Saleeb, Michael; Sundin, Charlotta; Aglar, Oeznur; Pinto, Ana Filipa; Ebrahimi, Mahsa; et al, European Journal of Medicinal Chemistry, 2018, 143, 568-576

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Benzene ,  1,4-Dioxane ;  2 h, rt
Référence
ω-Quinazolinonylalkyl aryl ureas as reversible inhibitors of monoacylglycerol lipase
Dato, Florian M.; Neudoerfl, Joerg-Martin; Guetschow, Michael; Goldfuss, Bernd; Pietsch, Markus, Bioorganic Chemistry, 2020, 94,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Carbamide peroxide ,  Potassium carbonate Solvents: Acetone ,  Water ;  46 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Chemical Probes to Study ADP-Ribosylation: Synthesis and Biochemical Evaluation of Inhibitors of the Human ADP-Ribosyltransferase ARTD3/PARP3
Lindgren, Anders E. G.; Karlberg, Tobias; Ekblad, Torun; Spjut, Sara; Thorsell, Ann-Gerd; et al, Journal of Medicinal Chemistry, 2013, 56(23), 9556-9568

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, rt → reflux; 15 min, cooled
1.2 Reagents: Acetic acid ;  acidified
Référence
Synthesis and SAR studies of potent H+/K+-ATPase inhibitors of quinazolinone-Schiff's base analogues
Rakesh, K. P.; Shantharam, C. S.; Manukumar, H. M., Bioorganic Chemistry, 2016, 68, 1-8

Synthetic Routes 10

Conditions de réaction
Référence
Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti-inflammatory agents
Rakesh, Kadalipura Puttaswamy; Ramesh, Suhas; Kumar, Honnayakanahalli Marichennegowda Manu; Chandan, Shivamallu; Gowda, Dase Channe, European Journal of Chemistry, 2015, 6(3), 254-260

Synthetic Routes 11

Conditions de réaction
1.1 Solvents: Toluene ;  3 h, reflux
Référence
Small-molecule compound spam1 for up-regulating neuropeptide pacap and receptor pac1-r thereof, and preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
Référence
Studies on quinazolines. X. Synthesis and pharmacological evaluation of 4(3H)-quinazolinone biphenyl tetrazoles as angiotensin II antagonists
Chern, Ji-Wang; Lo, Jir-Chun; Lin, Hua-Mei; Cheng, Fong-Chi; Usifoh, Cyril O., Chinese Pharmaceutical Journal (Taipei), 1999, 51(1), 31-48

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Triethyl phosphite Solvents: Toluene ;  rt; 1 h, rt → 70 °C; 2 h, reflux
1.2 Reagents: Water
Référence
Studies towards the synthesis of the benzodiazepine alkaloid auranthine. Synthesis of an acetylated derivative
Witt, Anette; Gustavsson, Annika; Bergman, Jan, Journal of Heterocyclic Chemistry, 2003, 40(1), 29-35

Synthetic Routes 14

Conditions de réaction
Référence
3-Propynyl-2-substituted carboxylic acid derivatives of quinazolinone
Usifoh, C. O., Scientia Pharmaceutica, 2000, 68(3), 275-279

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Raw materials

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Preparation Products

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
A859035
Pureté:99%
Quantité:1g
Prix ($):221.0